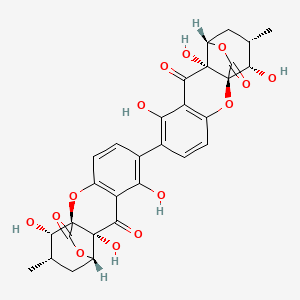
Ergoflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoflavin is a natural product found in Claviceps purpurea with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Ergoflavin has demonstrated anti-inflammatory effects through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) . This inhibition is crucial in conditions characterized by chronic inflammation.
- Reduction of Reactive Oxygen Species : The compound has been shown to reduce total reactive oxygen species (ROS), which are often implicated in inflammatory processes .
Anticancer Activity
The anticancer properties of this compound have been extensively researched, highlighting its potential as an alternative therapeutic agent:
- Cytotoxic Effects on Cancer Cells : this compound exhibits cytotoxicity against various cancer cell lines, including colon and breast cancer cells. It induces apoptosis, a process of programmed cell death, which is vital for eliminating cancerous cells .
- Mechanisms of Action : The compound operates through multiple pathways, including the modulation of apoptotic proteins and the downregulation of anti-apoptotic factors such as Bcl-2 . This dual action enhances its effectiveness in targeting cancer cells while sparing normal cells.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Colon Cancer : A study demonstrated that this compound significantly inhibited the proliferation of colon cancer cells by activating apoptotic pathways. The results indicated a marked reduction in tumor size in treated models compared to controls .
- Breast Cancer Research : Another case study focused on this compound's effects on breast cancer cell lines, revealing that it effectively reduced cell viability and induced cell cycle arrest at the G1 phase .
- Inflammation Model : In an experimental model of inflammation, this compound administration resulted in decreased levels of inflammatory markers, showcasing its potential for therapeutic use in inflammatory diseases .
Data Table: Summary of this compound's Applications
Propiedades
Número CAS |
3101-51-7 |
|---|---|
Fórmula molecular |
C30H26O14 |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
(1S,10R,11S,13S,14S)-7,10,14-trihydroxy-13-methyl-6-[(1S,10R,11S,13S,14S)-7,10,14-trihydroxy-13-methyl-9,15-dioxo-2,16-dioxatetracyclo[9.3.2.01,10.03,8]hexadeca-3(8),4,6-trien-6-yl]-2,16-dioxatetracyclo[9.3.2.01,10.03,8]hexadeca-3(8),4,6-triene-9,15-dione |
InChI |
InChI=1S/C30H26O14/c1-9-7-15-27(39)23(35)17-13(43-29(27,21(9)33)25(37)41-15)5-3-11(19(17)31)12-4-6-14-18(20(12)32)24(36)28(40)16-8-10(2)22(34)30(28,44-14)26(38)42-16/h3-6,9-10,15-16,21-22,31-34,39-40H,7-8H2,1-2H3/t9-,10-,15-,16-,21-,22-,27-,28-,29+,30+/m0/s1 |
Clave InChI |
RAVDMGKYJQVXDU-JIGMLREDSA-N |
SMILES |
CC1CC2C3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)OC78C(C(CC(C7(C6=O)O)OC8=O)C)O)O)OC3(C1O)C(=O)O2)O |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@]3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)O[C@@]78[C@H]([C@H](C[C@@H]([C@@]7(C6=O)O)OC8=O)C)O)O)O[C@]3([C@H]1O)C(=O)O2)O |
SMILES canónico |
CC1CC2C3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)OC78C(C(CC(C7(C6=O)O)OC8=O)C)O)O)OC3(C1O)C(=O)O2)O |
Sinónimos |
ergoflavin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















